molecular formula C9H10N2O4 B515228 2,2-Dimethyl-6-nitro-1,3-benzodioxol-5-amine CAS No. 81864-31-5

2,2-Dimethyl-6-nitro-1,3-benzodioxol-5-amine

Cat. No. B515228
CAS RN: 81864-31-5
M. Wt: 210.19g/mol
InChI Key: IANVKUIMAHXNOX-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

22.0 g of 2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole were boiled under reflux for 1 hour in 1.1 of methanol containing 2.2 g of sodium methoxide (10% by weight). After evaporating the solution, the residue was dissolved in methylene chloride, filtered first through Decalit and then through silicon dioxide evaporated and crystallized from isopropanol. There were obtained 17.0 g (92.8% of theory) of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole of melting point 128°-129° C.
Name
2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[O:6][C:5]2[CH:7]=[C:8]([N+:15]([O-:17])=[O:16])[C:9]([NH:11]C(C)=O)=[CH:10][C:4]=2[O:3]1.C[O-].[Na+]>CO>[CH3:1][C:2]1([CH3:18])[O:6][C:5]2[CH:7]=[C:8]([N+:15]([O-:17])=[O:16])[C:9]([NH2:11])=[CH:10][C:4]=2[O:3]1 |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole
Quantity
22 g
Type
reactant
Smiles
CC1(OC2=C(O1)C=C(C(=C2)NC(=O)C)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.2 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solution
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered first through Decalit
CUSTOM
Type
CUSTOM
Details
through silicon dioxide evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.